molecular formula C10H16O B8765439 1,5-Dimethylbicyclo[3.2.1]octan-8-one CAS No. 21922-58-7

1,5-Dimethylbicyclo[3.2.1]octan-8-one

Cat. No.: B8765439
CAS No.: 21922-58-7
M. Wt: 152.23 g/mol
InChI Key: MFKQEGZHSFZHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethylbicyclo[3.2.1]octan-8-one is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

21922-58-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1,5-dimethylbicyclo[3.2.1]octan-8-one

InChI

InChI=1S/C10H16O/c1-9-4-3-5-10(2,7-6-9)8(9)11/h3-7H2,1-2H3

InChI Key

MFKQEGZHSFZHAH-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1=O)(CC2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A quantity of 56 ml of 98% H2SO4 was added dropwise with stirring and cooling to a solution of 67 g of CrO3 (0.67 mol) in 100 ml of ice water. The mixture was diluted with water to a total volume of 200 ml. The solution obtained was added with stirring to a solution of 54.6 g (0.32 mol) of the formate of 1,5-dimethylbicyclo [3,2,1] octan-8-ol and 0.5 g of tetrabutylammonium chloride in 120 ml of acetone at such a rate that the temperature of the reaction mixture was 35°-40° C. The mixture was stirred for a further 2 hours at 35° C. and subsequently, the acetone solution was separated from the bottom layer. The latter was extracted a few times with acetone and the extracts were added to the acetone solution. The mixture was washed with a saturated K2CO3 solution and subsequently dried on K2CO3. The acetone was distilled off and the residue was vacuum-distilled. The distillate was dissolved in 100 ml of pentane and refluxed for 10 minutes after the addition of 50 ml of a 25% KOH solution in methanol. The pentane solution was washed with water and dried on Na2SO4. After the pentane had been distilled off, the residue was vacuum-distilled after the addition of 1 g of sodium. A quantity of 41 g of 1,5-dimethylbicyclo [3,2,1] octan-8-one was obtained having a boiling point of 104° C. at a pressure of 22 mm Hg.
Name
Quantity
56 mL
Type
reactant
Reaction Step One
[Compound]
Name
CrO3
Quantity
67 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
54.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.